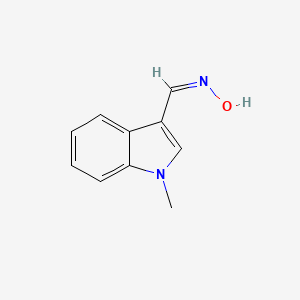

1-methyl-1H-indole-3-carbaldehyde oxime

Description

Significance of Indole-Derived Oximes as Chemical Scaffolds

Indole-derived oximes represent a class of compounds with considerable importance in medicinal chemistry and materials science. The indole (B1671886) nucleus itself is a ubiquitous structural motif found in numerous natural products and pharmaceuticals, known for its ability to interact with a wide range of biological targets. The incorporation of an oxime functional group (-C=N-OH) onto the indole scaffold introduces new possibilities for molecular interactions and chemical transformations.

Oximes can exist as syn and anti (or E and Z) isomers, which can influence their biological activity and chemical reactivity. nih.gov This stereochemical feature, coupled with the potential for the oxime group to participate in hydrogen bonding and act as a coordinating ligand, makes indole-derived oximes attractive for the design of novel therapeutic agents and functional materials. nih.gov For instance, the oxime moiety is a key feature in various compounds with antimicrobial and anticancer properties. chemimpex.com

Role as a Versatile Synthetic Intermediate in Organic Chemistry Research

1-Methyl-1H-indole-3-carbaldehyde oxime serves as a crucial precursor in the synthesis of more complex molecules. Its utility stems from the reactivity of both the oxime function and the indole ring system. The oxime group can be readily transformed into other functional groups, such as nitriles, amides, and amines, or participate in cycloaddition reactions to construct heterocyclic rings.

The synthesis of this compound itself is typically achieved through the condensation of 1-methyl-1H-indole-3-carbaldehyde with hydroxylamine (B1172632) hydrochloride. mdpi.com The parent aldehyde can be prepared by the N-alkylation of indole-3-carbaldehyde using a methylating agent like methyl iodide. nih.gov Research has explored various synthetic methodologies, including environmentally friendly mechanochemical approaches, to produce these oximes efficiently. mdpi.com These methods can also influence the ratio of the resulting syn and anti isomers. mdpi.com

| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |

| N-alkylation | 1H-indole-3-carbaldehyde, Methyl iodide, K2CO3, CH3CN, DMF, reflux | 1-Methyl-1H-indole-3-carbaldehyde | 87.28 | nih.gov |

| Oximation (mechanochemical) | 1-Methyl-1H-indole-3-carbaldehyde, NH2OH·HCl, NaOH | This compound (syn and anti mixture) | High conversion | mdpi.com |

| Oximation (solution-phase) | 1-Methyl-1H-indole-3-carbaldehyde, NH2OH·HCl, NaOH, 95% EtOH, H2O | (E/Z)-1-methyl-1H-indole-3-carbaldehyde oxime | - | researchgate.net |

Overview of Research Trajectories for this compound

The research landscape for this compound is diverse, spanning several key areas of chemical science.

Medicinal Chemistry: A significant focus of research has been the exploration of the biological activities of this compound and its derivatives. Studies have investigated its potential as a urease inhibitor, which is relevant for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori. mdpi.comresearchgate.net Both syn and anti isomers of N-substituted indole-3-carbaldehyde oximes have been synthesized and evaluated for their inhibitory activity. mdpi.com Furthermore, the broader class of indole oximes has been explored for anticancer properties, with some derivatives showing promising activity against various cancer cell lines. semanticscholar.orgnih.gov

Physical Organic Chemistry: The compound has been a subject of studies aimed at understanding its fundamental chemical properties. Research has been conducted on the one-electron oxidation of this compound, leading to the formation of iminoxyl radicals. rsc.org These studies provide insights into the reaction mechanisms and the stability of the resulting radical intermediates. The geometric and structural aspects of the cis and trans isomers have also been examined using techniques like X-ray crystallography. nih.gov

Synthetic Methodology: The development of efficient and sustainable methods for the synthesis of this compound and its derivatives is an ongoing area of research. The exploration of mechanochemical synthesis, which avoids the use of bulk solvents, highlights a trend towards greener chemical processes. mdpi.com The ability to control the stereochemical outcome of the oximation reaction is also a key research objective. mdpi.com

| Research Area | Focus of Investigation | Key Findings | Reference |

| Medicinal Chemistry | Urease Inhibition | Syn and anti isomers of N-substituted derivatives show potent urease inhibitory activity. | mdpi.comresearchgate.net |

| Medicinal Chemistry | Anticancer Activity | Derivatives have been synthesized and evaluated against human breast cancer cells. | semanticscholar.org |

| Physical Organic Chemistry | Radical Chemistry | One-electron oxidation leads to the formation of iminoxyl radicals. | rsc.org |

| Physical Organic Chemistry | Structural Analysis | X-ray crystallography has been used to determine the geometry of the cis and trans isomers. | nih.gov |

| Synthetic Methodology | Green Chemistry | Mechanochemical synthesis provides an efficient and solvent-free route to the oxime. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[(1-methylindol-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-7-8(6-11-13)9-4-2-3-5-10(9)12/h2-7,13H,1H3/b11-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHURMPQAAFGNR-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 1h Indole 3 Carbaldehyde Oxime and Its Precursors

Synthesis of 1-Methyl-1H-indole-3-carbaldehyde

The preparation of 1-methyl-1H-indole-3-carbaldehyde can be approached from two main starting points: the methylation of indole-3-carbaldehyde or the formylation of 1-methylindole (B147185).

A common and direct method for synthesizing 1-methyl-1H-indole-3-carbaldehyde is the N-alkylation of the commercially available 1H-indole-3-carbaldehyde. This reaction involves the introduction of a methyl group onto the nitrogen atom of the indole (B1671886) ring.

One documented procedure involves reacting 1H-indole-3-carbaldehyde with methyl iodide in a solvent mixture of acetonitrile (B52724) (CH₃CN) and N,N-Dimethylformamide (DMF). mdpi.com The reaction is facilitated by a base, such as anhydrous potassium carbonate (K₂CO₃), and is carried out under reflux conditions for 12 to 16 hours. mdpi.com This method has been reported to produce the desired product in high yield, reaching up to 87.28%. mdpi.com

Another approach utilizes sodium hydride (NaH) as the base in DMF. nih.gov In this procedure, indole-3-carboxaldehyde (B46971) is dissolved in DMF, and NaH is added at a cooled temperature of 0 °C. After a period of stirring, methyl iodide (CH₃I) is introduced to complete the methylation. nih.gov

| Reagent | Base | Solvent | Reaction Conditions | Yield | Source |

|---|---|---|---|---|---|

| Methyl Iodide | Potassium Carbonate (K₂CO₃) | Acetonitrile/DMF | Reflux (82-84 °C) for 16 hours | 87.28% | mdpi.com |

| Methyl Iodide | Sodium Hydride (NaH) | DMF | 0 °C to Room Temperature | Not specified | nih.gov |

An alternative strategy is the formylation of 1-methylindole at the C3 position using the Vilsmeier-Haack reaction. ekb.egwikipedia.org This reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. chemistrysteps.comorganic-chemistry.org The process involves the in-situ formation of the Vilsmeier reagent, a chloromethyliminium salt, from a substituted amide like DMF and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com

This electrophilic reagent then attacks the electron-rich C3 position of the 1-methylindole ring. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, 1-methyl-1H-indole-3-carbaldehyde. wikipedia.org The Vilsmeier-Haack reaction is often considered a convenient method for preparing indole-3-carboxaldehydes due to its simplicity and the high purity of the resulting product. ekb.eg The reaction conditions, such as temperature and stoichiometry, can be adjusted to optimize the yield.

Several other methods exist for the synthesis of the parent indole-3-carbaldehyde, which can subsequently be methylated. These routes provide alternative pathways to the crucial aldehyde precursor. ekb.eg

Reimer-Tiemann Reaction : This involves the reaction of indole with chloroform (B151607) (CHCl₃) in the presence of a strong base like potassium hydroxide (B78521) (KOH). ekb.eg

Grignard Reaction : Another classical approach to formylating the indole core. ekb.eg

Oxidation of Gramine (B1672134) : The oxidation of gramine or its derivatives can yield indole-3-carbaldehyde. For instance, gramine methiodide can be oxidized using sodium nitrite (B80452) in DMF. ekb.eg

Oxidation of Skatole : Skatole (3-methylindole) can be oxidized to the corresponding aldehyde using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.net

These alternative methods produce the 1H-indole-3-carbaldehyde, which would then require an N-alkylation step as described in section 2.1.1 to obtain 1-methyl-1H-indole-3-carbaldehyde.

Conversion of 1-Methyl-1H-indole-3-carbaldehyde to the Oxime

Once the aldehyde precursor is obtained, it is converted into 1-methyl-1H-indole-3-carbaldehyde oxime. This is typically achieved through a condensation reaction with hydroxylamine (B1172632) or its salt.

The most common method for preparing the oxime is the condensation of 1-methyl-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl). mdpi.com In a typical procedure, the aldehyde is dissolved in a solvent such as 95% ethanol (B145695). mdpi.com An aqueous solution of sodium hydroxide (NaOH) and hydroxylamine hydrochloride is then added, often at a reduced temperature (0–5 °C) to control the reaction. mdpi.com The mixture is stirred for several hours at room temperature to allow the reaction to complete. mdpi.com

This reaction produces the oxime as a mixture of two geometric isomers: syn and anti. mdpi.com These isomers can be separated, for instance by chromatography, to yield the individual compounds. mdpi.com Structural analysis has confirmed the existence of these distinct isomers. researchgate.net

| Isomer | Yield | Appearance | Source |

|---|---|---|---|

| syn-1-Methyl-1H-indole-3-carbaldehyde oxime | 54.77% | White colored crystals | mdpi.com |

| anti-1-Methyl-1H-indole-3-carbaldehyde oxime | 42.04% | White colored crystals | mdpi.com |

In recent years, mechanochemical methods have emerged as an environmentally friendly and safe alternative to traditional solution-phase reactions. nih.govmdpi.com Mechanochemical synthesis involves using mechanical force, such as ball milling, to initiate chemical reactions in a solvent-free or low-solvent environment. nih.gov

The synthesis of N-substituted indole-3-carboxaldehyde oximes, including the 1-methyl derivative, has been successfully demonstrated using this approach. nih.govnih.gov The reaction is carried out by milling the aldehyde with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). nih.gov This solvent-free method minimizes the risks associated with handling hydroxylamine in aqueous solutions and reduces chemical waste. nih.govmdpi.com Reports indicate that for related indole oximes, conversions can be nearly complete, with yields as high as 95% achieved in as little as 20 minutes of milling time. nih.gov This technique represents a scalable and sustainable alternative to classical synthesis. mdpi.com

Solution-Based Oximation Methods

The conversion of 1-methyl-1H-indole-3-carbaldehyde to its oxime is commonly achieved through solution-based oximation reactions. A prevalent method involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.

One established procedure treats a solution of 1-methyl-1H-indole-3-carbaldehyde in 95% ethanol with hydroxylamine hydrochloride and a saturated solution of sodium hydroxide in water at a low temperature (0–5 °C). mdpi.com The reaction mixture is then stirred at room temperature for a couple of hours to complete the conversion. mdpi.com Alternative bases have also been employed in the oximation of related indole-3-carboxaldehydes, including sodium carbonate and pyridine (B92270), indicating a degree of flexibility in the choice of base for the reaction. mdpi.comnih.gov The general scheme for this conversion involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.

**2.3. Optimization of Synthetic Pathways and Reaction Conditions

Optimization of Synthetic Pathways and Reaction Conditions

Yield Enhancement and Reaction Efficiency Studies

For the oximation step, solution-based methods have demonstrated variable efficiency. For instance, studies on the closely related 1-methoxyindole-3-carboxaldehyde oxime reported yields of 50% using one method, which was later improved to 98% by conducting the reaction in pyridine. nih.gov In contrast, solvent-free mechanochemical methods have been shown to produce N-substituted indole-3-carboxaldehyde oximes, including the 1-methyl derivative, with conversions being almost complete and yields reaching up to 95% in significantly shorter reaction times. mdpi.comnih.gov These studies highlight the potential for significant yield enhancement by carefully selecting the synthetic strategy and reaction conditions.

| Compound | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| 1-Methyl-1H-indole-3-carbaldehyde | N-alkylation of 1H-indole-3-carbaldehyde | 87.28% | mdpi.com |

| 1H-Indole-3-carbaldehyde | Vilsmeier-Haack Reaction | 3-79% | |

| 1-Methoxyindole-3-carboxaldehyde oxime | Solution-based Oximation | 50% | nih.gov |

| 1-Methoxyindole-3-carboxaldehyde oxime | Solution-based Oximation (in Pyridine) | 98% | nih.gov |

| N-substituted indole-3-carboxaldehyde oximes | Mechanochemical Oximation | ~95% | mdpi.comnih.gov |

Solvent System and Catalyst Investigations

The choice of solvent and catalyst is critical in the synthesis of 1-methyl-1H-indole-3-carbaldehyde and its subsequent oxime. For the N-alkylation of 1H-indole-3-carbaldehyde to its 1-methyl derivative, a mixed solvent system of acetonitrile and DMF is effective, with anhydrous potassium carbonate serving as the base. mdpi.com In the case of the Vilsmeier-Haack reaction to form the indole-3-carbaldehyde scaffold, DMF is typically used as both a solvent and a reagent alongside phosphorus oxychloride.

In the oximation step, ethanol is a common solvent, providing a medium for the reaction between the aldehyde, hydroxylamine hydrochloride, and a base like sodium hydroxide. mdpi.com Research on analogous compounds has identified pyridine as an alternative, which can act as both a solvent and a basic catalyst, leading to significantly improved yields. mdpi.comnih.gov The base itself (e.g., NaOH, Na2CO3, pyridine) is a key component, facilitating the deprotonation of hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine. mdpi.commdpi.comnih.gov

| Reaction Step | Solvent System | Base / Catalyst | Reference |

|---|---|---|---|

| N-alkylation of 1H-indole-3-carbaldehyde | Acetonitrile and DMF | K₂CO₃ | mdpi.com |

| Vilsmeier-Haack formylation | DMF | POCl₃ | |

| Oximation | 95% Ethanol | NaOH | mdpi.com |

| Oximation (analogous compound) | Pyridine | Pyridine | mdpi.comnih.gov |

| Oximation (alternative) | Not specified | Na₂CO₃ | mdpi.comnih.gov |

Sustainable and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainable and environmentally friendly methods. In the context of this compound synthesis, green chemistry principles are being applied to both precursor preparation and the oximation reaction. For precursor synthesis, advancements include the use of environmentally benign reagents for oxidation processes, aiming for high-purity products while minimizing waste.

A significant development in the oximation step is the use of mechanochemistry, which offers a solvent-free alternative to traditional solution-based methods. nih.govsigmaaldrich.com This approach, involving the grinding of reactants (the aldehyde, hydroxylamine hydrochloride, and a solid base like NaOH or Na2CO3), minimizes risk, particularly those associated with handling hydroxylamine in aqueous solutions. nih.govsigmaaldrich.com This solventless method is presented as an interesting, scalable, and environmentally friendly alternative that underscores the sustainable character of mechanochemistry. sigmaaldrich.com

Chemical Reactivity and Derivatization Studies of 1 Methyl 1h Indole 3 Carbaldehyde Oxime

Reactions Involving the Oxime Functionality

The oxime group (—CH=NOH) is a versatile functional group that can undergo several important reactions, including isomerization, conversion to other nitrogen-containing groups, and etherification.

Isomerization Studies (Syn/Anti Configuration)

1-Methyl-1H-indole-3-carbaldehyde oxime can exist as two geometric isomers, syn and anti (often referred to as Z and E respectively), which can interconvert under certain conditions. mdpi.comnih.gov The stability and ratio of these isomers are influenced by factors such as the solvent, the presence of acids or bases, and the physical state (solution or solid). mdpi.comnih.gov

Research has shown that for N-substituted indole-3-carboxaldehyde (B46971) oximes with electron-donating groups like methyl, isomerization from the anti to the syn isomer can occur, particularly under acidic conditions. nih.govnih.gov In one study, mechanochemical synthesis of 1-methylindole-3-carboxaldehyde oxime using sodium hydroxide (B78521) as a base initially produced a mixture where the syn isomer was the major component (53%). mdpi.com Upon storage, the proportion of the syn isomer increased to 74% over ten days. mdpi.com Conversely, when sodium carbonate was used as the base, the anti isomer was the major product (67%), and this ratio remained stable over time. mdpi.com In the solid state under acidic conditions (using p-TsOH), the syn isomer is found to be stable. mdpi.com

The structural geometry of these isomers has been confirmed through techniques like X-ray crystallography, which revealed a cis (or syn) geometry for 1-methylindole-3-carbaldehyde oxime in the crystalline state. nih.govresearchgate.net

Table 1: Isomer Ratios of 1-Methylindole-3-carboxaldehyde Oxime Under Different Conditions

| Base Used in Synthesis | Initial anti:syn Ratio | anti:syn Ratio After 10+ Days |

| NaOH | 47:53 | 26:74 |

| Na₂CO₃ | 67:31 | 67:31 |

Data sourced from mechanochemical synthesis studies. mdpi.com

Conversion to Nitriles and Other Nitrogen-Containing Compounds

The dehydration of aldoximes to form nitriles is a fundamental transformation in organic synthesis. nih.gov this compound can be converted to the corresponding nitrile, 1-methyl-1H-indole-3-carbonitrile. This reaction is typically achieved using dehydrating agents. One-electron oxidation of 1-methylindole-3-carbaldehyde oxime can also lead to the formation of the corresponding nitrile, alongside other products like amides and carboxylic acids. rsc.org

Studies on related indole-3-carbaldehyde oximes have demonstrated that reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can effectively facilitate this conversion under mild conditions. nih.gov The stereochemistry of the oxime (E or Z) does not appear to significantly influence the ease of conversion to the nitrile. nih.gov

Oxime Ether Formation and Transformations

The hydroxyl group of the oxime can be alkylated or acylated to form oxime ethers and esters. These derivatives are important intermediates in various synthetic pathways. For instance, the formation of tosyl oximes from aldoximes using p-toluenesulfonyl chloride is a known reaction that can sometimes lead to the nitrile as a competing product, especially under reflux conditions with a base like triethylamine. viirj.org

Reactions Involving the Indole (B1671886) Core of the Oxime

The indole ring system in this compound is also reactive and can participate in several types of reactions, including substitutions and cyclizations.

Electrophilic and Nucleophilic Substitution Reactions

The indole nucleus is generally susceptible to electrophilic substitution, typically at the C2 position when the C3 position is substituted. While specific studies on the electrophilic substitution of this compound are not extensively detailed, the chemistry of related 1-methoxyindole-3-carbaldehyde (B1618907) provides insights. 1-Methoxyindole-3-carbaldehyde, which has an electron-withdrawing formyl group at the C3 position, undergoes nucleophilic substitution reactions regioselectively at the C2 position with various nucleophiles, including S-, O-, N-, and C-nucleophiles. researchgate.net This suggests that the indole core of this compound could potentially undergo similar nucleophilic attacks under specific conditions.

Cyclization Reactions to Form Heterocyclic Systems

The combination of the indole nucleus and the oxime functionality in this compound provides a scaffold for constructing more complex heterocyclic systems. The oxime can act as a nucleophile or be transformed into other reactive intermediates that then engage in cyclization reactions.

One notable pathway involves the formation of an intermediate nitrone from the oxime, which can then undergo in situ intermolecular dipolar cycloaddition reactions. rsc.org This cascade process, often initiated from haloaldehydes and hydroxylamine (B1172632), leads to the formation of isoxazolidines. rsc.org While not demonstrated directly with this compound, this methodology offers a potential route to pyrrolizinone and indolizinone systems from related starting materials. rsc.org

Oxidative and Reductive Transformations

The chemical reactivity of this compound has been a subject of investigation, particularly concerning its behavior under oxidative conditions. Studies on the one-electron oxidation of this compound have revealed the formation of specific radical intermediates and stable end-products. rsc.org

When subjected to one-electron oxidation, this compound (specifically isomer 2a in the referenced study) is known to form iminoxyl radicals. rsc.org These radicals are transient species. The subsequent decay pathway of these radicals involves a bimolecular reaction, leading to the formation of unstable dimers. These dimers then degrade to yield a mixture of products, including an amide, a nitrile, and a carboxylic acid. rsc.org The chemistry of this oxidation process highlights the influence of the N-hydroxyimino moiety and its interaction with the indole core. rsc.org

The oxidative transformation can be contrasted with that of a related compound, 1-methylindole-3-carboxamidine oxime, where the resulting iminoxyl radicals are believed to have enhanced stabilization due to α-amino substitution. rsc.org

While detailed studies on the specific reductive transformations of this compound are not extensively documented in the reviewed literature, the reduction of its parent aldehyde, 1-methyl-1H-indole-3-carbaldehyde, is known to convert the aldehyde group into an alcohol.

Table 1: Products from the One-Electron Oxidation of this compound

| Precursor | Reaction Type | Intermediate Species | Final Products | Reference |

| This compound | One-Electron Oxidation | Iminoxyl Radicals | Amide, Nitrile, Carboxylic Acid | rsc.org |

Design and Synthesis of Novel Derivatives and Analogues

The scaffold of this compound serves as a valuable starting point for the design and synthesis of novel derivatives and analogues, primarily through modifications at the N1 position of the indole ring and through variations in the synthesis of the oxime itself.

A primary route to synthesizing the parent compound and its N-substituted analogues begins with the appropriate indole-3-carbaldehyde. For the target compound, the synthesis starts with the N-alkylation of 1H-indole-3-carbaldehyde. mdpi.com This reaction is typically achieved using an alkyl halide, such as methyl iodide, in the presence of a base like anhydrous potassium carbonate (K₂CO₃) and a solvent system like acetonitrile (B52724)/DMF. This N-alkylation step yields 1-methyl-1H-indole-3-carbaldehyde, which is then converted to the final oxime. mdpi.com The oximation is a condensation reaction carried out using hydroxylamine hydrochloride (NH₂OH·HCl) in a basic solution. mdpi.com

This synthetic strategy has been extended to create other N-substituted analogues. For instance, using benzyl (B1604629) chloride instead of methyl iodide in the alkylation step produces 1-benzyl-1H-indole-3-carbaldehyde, which can be subsequently converted to its corresponding oxime derivative. mdpi.com

In addition to traditional solution-phase synthesis, mechanochemical methods have been developed as an environmentally friendly alternative. nih.govsigmaaldrich.com This solvent-free approach involves milling the N-substituted indole-3-carboxaldehyde with hydroxylamine hydrochloride and a base (e.g., NaOH or Na₂CO₃). nih.gov This method has proven effective for producing this compound and other derivatives, such as the 1-methoxyindole-3-carboxaldehyde oxime, with high conversion rates. nih.gov A notable aspect of this synthesis is the potential for isomerization between the syn and anti forms of the oxime, which can be influenced by the reaction conditions and subsequent storage. nih.gov

Further structural diversity has been achieved by introducing substituents onto the indole ring itself. An example is the (E)-5-methoxy-1-methylindole-3-carboxaldehyde oxime, which has been synthesized and structurally examined alongside the unsubstituted 1-methyl derivative. nih.govresearchgate.net

Table 2: Synthesis of 1-Methyl-1H-indole-3-carbaldehyde and Related Derivatives

| Compound | Starting Material | Key Reagents | Method | Yield (%) | Reference |

| 1-Methyl-1H-indole-3-carbaldehyde | 1H-Indole-3-carbaldehyde | Methyl iodide, K₂CO₃, CH₃CN/DMF | N-Alkylation | 87.28% | mdpi.com |

| 1-Benzyl-1H-indole-3-carbaldehyde | 1H-Indole-3-carbaldehyde | Benzyl chloride, K₂CO₃, CH₃CN/DMF | N-Alkylation | 78.81% | mdpi.com |

| 1-Methoxyindole-3-carboxaldehyde Oxime | 1-Methoxyindole-3-carboxaldehyde | NH₂OH·HCl, NaOH or Na₂CO₃ | Mechanochemical Milling | ~95% | nih.gov |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of 1-methyl-1H-indole-3-carbaldehyde oxime, providing detailed information about its molecular structure and the electronic environment of its constituent atoms.

NMR spectroscopy serves as a powerful tool for elucidating the structure of this compound, with distinct signals observed for its syn and anti isomers. mdpi.com The chemical shifts provide a clear distinction between the two geometric forms.

For the anti isomer (anti-3a), the ¹H NMR spectrum, recorded in DMSO-d₆, shows the oxime proton (H-10) at δ 10.50 ppm and the azomethine proton (H-8) at δ 8.21 ppm. mdpi.com The indole (B1671886) protons appear at δ 7.96 (H-4), δ 7.57 (H-2), δ 7.43 (H-7), δ 7.21 (H-6), and δ 7.13 (H-5) ppm. mdpi.com In the ¹³C NMR spectrum, the key signals are observed at δ 144.0 (C-8, azomethine carbon) and δ 32.5 (N-methyl carbon). mdpi.com

The syn isomer (syn-3a) exhibits a different spectral pattern. mdpi.com The oxime proton (H-10) is shifted downfield to δ 11.22 ppm, while the indole proton H-2 appears at δ 8.22 ppm and the azomethine proton (H-8) at δ 7.73 ppm. mdpi.com The ¹³C NMR spectrum for the syn isomer shows the azomethine carbon (C-8) at δ 138.5 ppm and the N-methyl carbon at δ 32.6 ppm. mdpi.com Another study reported the ¹H NMR chemical shifts for the syn isomer's hydroxyl proton at 10.32 ppm and the anti isomer's at 9.64 ppm in Acetone-d₆. mdpi.com

| Proton | anti Isomer (δ, ppm) | syn Isomer (δ, ppm) |

|---|---|---|

| H-10 (N-OH) | 10.50 (s) | 11.22 (s) |

| H-8 (CH=N) | 8.21 (s) | 7.73 (s) |

| H-2 | 7.57 (s) | 8.22 (s) |

| H-4 | 7.96 (d, J=7.9 Hz) | 7.83 (d, J=7.8 Hz) |

| H-7 | 7.43 (d, J=8.2 Hz) | 7.45 (d, J=8.2 Hz) |

| H-6 | 7.21 (ddd, J=8.2, 7.0, 1.2 Hz) | 7.21 (ddd, J=8.2, 7.0, 1.2 Hz) |

| H-5 | 7.13 (m) | 7.13 (m) |

| Carbon | anti Isomer (δ, ppm) | syn Isomer (δ, ppm) |

|---|---|---|

| C-8 (CH=N) | 144.0 | 138.5 |

| C-7a | 137.2 | 135.3 |

| C-2 | 131.9 | 134.2 |

| C-3a | 124.5 | 126.5 |

| C-6 | 121.8 | 122.2 |

| C-4 | 121.4 | 118.2 |

| C-5 | 120.1 | 119.9 |

| C-7 | 109.9 | 109.9 |

| C-3 | 108.5 | 105.6 |

| N-CH₃ | 32.5 | 32.6 |

IR spectroscopy provides valuable information on the functional groups present in the molecule. For the syn and anti isomers of this compound, characteristic absorption bands confirm their structural features. mdpi.com The IR spectra for both isomers show a broad O-H stretching band in the region of 2750-3325 cm⁻¹, which is characteristic of the oxime hydroxyl group involved in hydrogen bonding. mdpi.com The C-H stretching vibrations are observed around 2862-2908 cm⁻¹. mdpi.com A strong band corresponding to the C=N stretching of the oxime group appears at approximately 1635-1636 cm⁻¹. mdpi.com The N-O stretching vibration is identified by a band around 941 cm⁻¹. mdpi.com

| Vibrational Mode | syn Isomer | anti Isomer |

|---|---|---|

| O-H stretch | 2750–3200 | 2800–3325 |

| C-H stretch | 2862 | 2908 |

| C=N stretch | 1635 | 1636 |

| N-O stretch | 941 | 941 |

X-ray Crystallography and Solid-State Structure Determination

The precise three-dimensional arrangement of atoms in the solid state was determined by single-crystal X-ray diffraction. This analysis provided unambiguous proof of the compound's structure and stereochemistry. The compound, with the chemical formula C₁₀H₁₀N₂O, crystallizes in the monoclinic space group P2₁. researchgate.netnih.gov The asymmetric unit contains two independent molecules (A and B). researchgate.netnih.gov

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. researchgate.netnih.gov Specifically, the oxime's hydroxyl group acts as a hydrogen-bond donor, while the nitrogen atom of the oxime on an adjacent molecule acts as the acceptor. researchgate.netnih.gov These interactions link the molecules into chains. Notably, the analysis indicates an absence of π-stacking interactions between the indole moieties, a common packing motif in many indole derivatives. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₀N₂O |

| Formula weight | 174.20 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 13.462 (4) |

| b (Å) | 5.079 (4) |

| c (Å) | 14.127 (4) |

| β (°) | 114.73 (2) |

| Volume (ų) | 876.8 (8) |

| Z | 4 (2 molecules per asymmetric unit) |

Conformational Preferences and Stereochemical Investigations

This compound exists as two stable geometric isomers, syn and anti, which can be distinguished and, in some cases, isolated. mdpi.com The solid-state structure determined by X-ray crystallography shows a cis geometry, which corresponds to the syn isomer. mdpi.comnih.gov

Investigations into the synthesis of this compound have shown that the isomeric ratio is highly dependent on the reaction conditions. Mechanochemical synthesis using NaOH as a base initially yields a mixture where the syn isomer is slightly major (53%), and its proportion increases to 74% upon storage. mdpi.com Conversely, when Na₂CO₃ is used as the base, the anti isomer is the major product, constituting 67% of the mixture, and this ratio remains stable over time. mdpi.com This demonstrates that while the syn isomer may be thermodynamically favored under certain conditions, the anti isomer can be kinetically preferred under others, highlighting the fine balance that governs the conformational preferences of this molecule. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Structural analysis of 1-methyl-1H-indole-3-carbaldehyde oxime has shown that it can exist in different geometric configurations. researchgate.netnih.gov X-ray crystallography studies have determined that the oxime can adopt a cis geometry relative to the indole (B1671886) core. researchgate.netnih.gov In this conformation, there can be two independent molecules within the asymmetric unit in the crystal structure. researchgate.netnih.gov

| Parameter | Description | Typical Value Range |

|---|---|---|

| Dihedral Angle (Indole-Substituent) | The angle between the plane of the indole ring and the substituent. | 70° - 85° |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and hyperconjugative interactions within a molecule, which are key to understanding its stability. rsc.org While a specific NBO analysis for this compound was not found, the principles of NBO can be applied to understand its electronic characteristics.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for predicting how a molecule might interact with biological systems.

Molecular docking studies have been performed to explore the potential of this compound derivatives as enzyme inhibitors. mdpi.com One such study investigated their interaction with the urease enzyme from Helicobacter pylori, a key target in the treatment of gastritis. mdpi.com

The study utilized the GOLD suite software to perform induced-fit docking (IFD), which allows for flexibility in both the ligand and the protein's active site during the docking process. mdpi.com The binding affinity of the compounds was evaluated using the ChemPLP (Piecewise Linear Potential) scoring function, which predicts the "fitness" of the ligand in the enzyme's binding pocket. mdpi.com These in silico investigations are crucial for identifying promising candidates for further experimental testing. mdpi.com

The aforementioned molecular docking studies also provided predictions of the specific interactions between the oxime derivatives and the amino acid residues within the urease active site. mdpi.com Understanding these binding modes is critical for structure-activity relationship (SAR) studies and for designing more potent inhibitors. The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes metal coordination, depending on the specific enzyme. The results from these predictions help to build a molecular-level hypothesis for the compound's biological activity. mdpi.com

Computational Insights into Reactivity and Isomerization Pathways

Computational methods provide valuable insights into the chemical reactivity and potential transformation pathways of molecules. For this compound, studies have focused on its isomerization and oxidation. nih.govrsc.org

The compound exists as syn (Z) and anti (E) isomers, and their interconversion has been investigated. nih.govnih.gov Mechanochemical synthesis studies have shown that the choice of base (e.g., NaOH or Na2CO3) can influence the initial ratio of anti to syn isomers. nih.gov For instance, when NaOH was used, the syn isomer was the major product (53%), and its proportion increased to 74% upon storage. nih.gov In contrast, using Na2CO3 resulted in the anti isomer being the major product (67%), with the ratio remaining stable over time. nih.gov

Furthermore, investigations into the one-electron oxidation of this compound have revealed that it can form iminoxyl radical intermediates. rsc.org The decay of these radicals can lead to a chain-catalyzed isomerization of the N-hydroxyimino moiety, highlighting a reactivity pathway influenced by redox processes. rsc.org

In Silico Prediction of Molecular Attributes Relevant to Research Design

Theoretical and computational investigations play a crucial role in modern chemical research, offering predictive insights into the properties and potential applications of novel compounds. In the case of this compound, in silico methods have been employed to forecast various molecular attributes that are instrumental in guiding experimental research design. These computational studies provide a foundational understanding of the molecule's structural and electronic characteristics.

Research has utilized computational tools to predict the molecular geometry and conformational possibilities of this compound. X-ray crystallography studies have revealed that this compound can exist in different geometric isomers. Specifically, 1-methylindole-3-carboxaldehyde oxime has been observed to exhibit a cis geometry, with two molecules present in the asymmetric unit. researchgate.netnih.gov This is in contrast to a related compound, (E)-5-methoxy-1-methylindole-3-carboxaldehyde oxime, which displays a trans geometry. researchgate.netnih.gov The crystal structures of these compounds are stabilized by hydrogen bonding, and notably, no π-stacking of the indole moiety is present. researchgate.netnih.gov

Molecular docking studies have been a key component of the in silico analysis of this compound and its derivatives. These studies aim to predict the binding modes and interactions between the compound and biological targets. For instance, research has been conducted to predict the interactions between indole-3-carbaldehyde oxime derivatives and the urease enzyme from Helicobacter pylori. mdpi.comnih.gov The induced-fit docking (IFD) method, utilizing scoring functions like the ChemPLP (Piecewise Linear Potential), has been employed to estimate the fitness score of these ligands within the enzyme's binding site. mdpi.comnih.gov Such computational approaches are vital for identifying potential lead compounds for drug development. mdpi.com

Furthermore, the "drug-likeness" of indole-3-carbaldehyde oxime derivatives has been assessed using computational models. mdpi.com These predictions are based on a complex balance of various molecular and pharmacological properties. mdpi.com Parameters derived from Lipinski's rule of five, as well as calculations of properties like the logarithm of the partition coefficient (logP) and topological polar surface area (TPSA), are used to forecast a compound's potential for oral bioavailability and membrane permeability. mdpi.com

The following tables summarize some of the predicted molecular attributes for this compound and its parent compound, which are valuable for research design.

Table 1: Predicted Molecular Properties of 1-methyl-1H-indole-3-carbaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H9NO | uni.lu |

| Monoisotopic Mass | 159.068 g/mol | uni.lu |

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of 1-methyl-1H-indole-3-carbaldehyde

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 160.07570 | 129.3 |

| [M+Na]+ | 182.05764 | 141.0 |

| [M-H]- | 158.06114 | 133.7 |

| [M+NH4]+ | 177.10224 | 152.5 |

| [M+K]+ | 198.03158 | 137.9 |

| [M+H-H2O]+ | 142.06568 | 123.6 |

| [M+HCOO]- | 204.06662 | 154.9 |

| [M+CH3COO]- | 218.08227 | 177.5 |

Data sourced from PubChemLite. uni.lu

Table 3: Predicted Molecular Properties of 1H-indole-3-carboxaldehyde oxime

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H8N2O | uni.lu |

| Monoisotopic Mass | 160.064 g/mol | uni.lu |

Table 4: Predicted Collision Cross Section (CCS) Values for Adducts of 1H-indole-3-carboxaldehyde oxime

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 161.07094 | 129.1 |

| [M+Na]+ | 183.05288 | 139.0 |

| [M-H]- | 159.05638 | 131.8 |

| [M+NH4]+ | 178.09748 | 150.8 |

| [M+K]+ | 199.02682 | 135.1 |

| [M+H-H2O]+ | 143.06092 | 123.1 |

| [M+HCOO]- | 205.06186 | 154.6 |

| [M+CH3COO]- | 219.07751 | 143.4 |

Data sourced from PubChemLite. uni.lu

Advanced Research Applications in Chemical Synthesis

Role as a Precursor for Indole (B1671886) Alkaloid Synthesis

While 1H-Indole-3-carboxaldehyde and its derivatives are well-established as crucial intermediates in the synthesis of various indole alkaloids, the corresponding oximes extend this utility to different classes of alkaloids, notably α-carbolines (pyrido[2,3-b]indoles). researchgate.net The oxime functionality can be elaborated and engaged in cyclization reactions to form the fused pyridine (B92270) ring characteristic of this alkaloid family.

A prominent synthetic strategy involves the conversion of an indole-3-carbaldehyde into an alkenyl oxime ether. For instance, a Horner-Wadsworth-Emmons reaction between an N-protected indole-3-carbaldehyde and a phosphonate (B1237965) bearing an O-methyl oxime yields the corresponding N-protected-3-indolyl alkenyl oxime O-methyl ether. This intermediate is then subjected to high-temperature conditions, often under microwave irradiation. The thermal energy promotes the cleavage of the N-protecting group (like Boc) and facilitates a 6π-electrocyclization reaction. The sequence is completed by an aromatization step, typically involving the elimination of methanol, to furnish the final α-carboline structure. This methodology provides a powerful route to access the core of medicinally important α-carbolines, such as the anticancer agents grossularine-1 and -2 and the neuronal cell protective agent mescengricin.

Building Blocks for Novel Heterocyclic Scaffolds (e.g., Pyrroles, Isoxazoles, Indazoles)

1-methyl-1H-indole-3-carbaldehyde oxime is a valuable starting point for synthesizing a range of other heterocyclic systems. The oxime group can be transformed through various reaction pathways to generate pyrroles, isoxazoles, and indazoles.

Pyrroles: The transformation of α-diazo oxime ethers, which can be derived from oxime precursors, into substituted pyrroles is a known synthetic route. acs.org This reaction proceeds through metal-catalyzed pathways, where the decomposition of the diazo compound generates a carbene that engages in subsequent cyclization and rearrangement steps to form the pyrrole (B145914) ring. acs.org

Isoxazoles: The synthesis of isoxazoles from aldoximes is a well-established and efficient method that proceeds via a nitrile oxide intermediate. rsc.org The oxime group of this compound can be readily oxidized using various reagents, such as sodium hypochlorite (B82951) or hypervalent iodine compounds, to generate the corresponding indole-3-nitrile oxide in situ. rsc.orgrsc.org This highly reactive 1,3-dipole can then undergo a [3+2] cycloaddition reaction with an alkyne (a dipolarophile). This cycloaddition is typically highly regioselective and provides a direct route to 3,5-disubstituted isoxazoles where the 3-position is occupied by the 1-methyl-1H-indolyl group. rsc.org

Indazoles: The compound serves as a key precursor in a skeletal rearrangement reaction that converts the indole nucleus into an indazole ring. The direct nitrosation of indoles, including N-methylindole, using reagents like sodium nitrite (B80452) in an acidic medium, leads to the formation of 1H-indazole-3-carboxaldehydes. nih.govrsc.org The mechanism of this transformation involves an initial electrophilic attack of the nitrosonium ion at the C3 position of the indole ring, followed by tautomerization to form an oxime intermediate in situ. nih.gov This oxime then undergoes a ring-opening of the pyrrole part of the indole, followed by a recyclization step to form the pyrazole (B372694) ring of the indazole system, yielding the final indazole-3-carbaldehyde product. nih.gov

| Target Scaffold | Key Transformation | Typical Reagents | Role of Oxime |

|---|---|---|---|

| Isoxazole | Oxidation to nitrile oxide, followed by [3+2] cycloaddition | 1. Oxidant (e.g., NaOCl, hypervalent iodine) 2. Alkyne | Serves as a stable precursor to the reactive nitrile oxide intermediate. rsc.orgrsc.org |

| Indazole | Nitrosation of the indole ring followed by rearrangement | NaNO₂, acid | Formed in situ as a key intermediate that undergoes ring-opening and re-closure to form the indazole core. nih.gov |

| Pyrrole | Conversion to α-diazo oxime ether followed by cyclization | Diazo transfer reagents, metal catalysts (e.g., Rh, Cu) | Precursor to the α-diazo oxime ether substrate required for the cyclization reaction. acs.org |

Applications in Electrochemical Synthetic Methodologies

The electrochemical behavior of this compound has been investigated, revealing its capacity to form radical intermediates upon one-electron oxidation. Studies using techniques like pulse radiolysis have shown that the one-electron oxidation of this oxime leads to the formation of short-lived iminoxyl radicals. rsc.org

The fate of these radicals depends on the reaction conditions. The decay of the iminoxyl radicals occurs bimolecularly, leading to the formation of unstable dimers. These dimers can subsequently degrade to yield various stable products, including amides, nitriles, and carboxylic acids. The specific products formed and their relative yields are influenced by factors such as the initial concentration of the oxime and the dose rate of the oxidizing pulse. This research highlights the complex chemistry initiated by the electrochemical oxidation of the oxime and provides insight into the reactivity of the resulting radical species, which is fundamental for designing novel electrochemical synthetic routes. rsc.org

Development of Coordination Complexes and Metal-Oxime Chemistry

The field of metal-oxime chemistry is extensive, as the oxime group (RR'C=NOH) is an excellent ligand for a wide variety of metal ions. at.ua The nitrogen atom possesses a lone pair of electrons available for coordination, and the hydroxyl proton can be removed to form an oximato ligand (RR'C=NO⁻), which acts as a stronger coordinating agent. This allows oximes to act as neutral ligands, anionic bidentate ligands, or bridging ligands, leading to the formation of diverse and structurally interesting metal complexes. at.ua

While specific metal complexes of this compound are not extensively documented in the literature, the coordination potential of the parent indole-3-carbaldehyde scaffold is well-established. Schiff bases derived from 1H-indole-3-carbaldehyde readily form stable complexes with transition metals like Cu(II), Fe(III), Ni(II), and Co(II). nveo.orgresearchgate.netnih.gov In these complexes, the indole nitrogen and the imine nitrogen of the Schiff base often participate in coordination.

The structural properties of the free ligand, this compound, have been determined by X-ray crystallography. nih.govresearchgate.net This analysis provides crucial information on bond lengths, bond angles, and the conformation of the molecule, which is essential for predicting its behavior as a ligand in coordination chemistry.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₂O |

| System | Monoclinic |

| Geometry | The oxime exhibits a cis geometry of the hydroxyimino function relative to the indole core. nih.govresearchgate.net |

| Asymmetric Unit | Contains two independent molecules. nih.govresearchgate.net |

| Crystal Packing | Maintained by hydrogen bonding interactions with no π-stacking of the indole moieties observed. nih.govresearchgate.net |

Exploration of Biological Activities and Structure Activity Relationships in Chemical Biology

Investigations into Cellular Pathway Modulation (In Vitro Models)

The biological activity of a compound is often mediated by its ability to modulate specific cellular pathways. In the context of 1-methyl-1H-indole-3-carbaldehyde oxime, its primary reported biological effect is the inhibition of the urease enzyme. nih.govnih.gov This action directly interferes with the pathogenesis of H. pylori, representing a targeted modulation of a microbial survival pathway. nih.gov

Beyond this, specific in vitro studies on the modulation of other cellular signaling pathways in human or animal cells by this compound are not extensively reported in the current scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Impact

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indole-3-carbaldehyde oximes, research has focused on how modifications at the indole (B1671886) nitrogen and the geometry of the oxime group affect their inhibitory potential.

The substituent at the N-1 position of the indole ring plays a significant role in the urease inhibitory activity of indole-3-carbaldehyde oximes. A comparative study of derivatives with different N-substituents provides clear evidence of this influence. nih.gov For instance, substituting the hydrogen at the N-1 position with a methyl or a benzyl (B1604629) group alters the compound's potency.

The table below summarizes the urease inhibitory activities of the syn isomers of N-unsubstituted, N-methyl, and N-benzyl indole-3-carbaldehyde oximes.

| Compound | N-Substituent | IC₅₀ (mM) nih.gov |

| (Z)-1H-indole-3-carbaldehyde oxime | -H | 0.1633 ± 0.0075 |

| (Z)-1-methyl-1H-indole-3-carbaldehyde oxime | -CH₃ | 0.0516 ± 0.0035 |

| (Z)-1-benzyl-1H-indole-3-carbaldehyde oxime | -CH₂Ph | 0.0345 ± 0.0008 |

The data indicates that the presence of an N-substituent enhances urease inhibitory activity compared to the unsubstituted analog. nih.gov The N-benzyl derivative showed the most potent inhibition in this series, suggesting that a larger, more lipophilic group at this position may be favorable for binding to the enzyme's active site. nih.gov

Oximes can exist as two geometric isomers, syn (Z) and anti (E), and their spatial arrangement can significantly impact biological activity. nih.govmdpi.com In the case of N-substituted indole-3-carbaldehyde oximes, both isomers can be synthesized and isolated. nih.govmdpi.com

Studies have shown a marked difference in the urease inhibitory activity between the syn and anti isomers of N-benzyl-1H-indole-3-carbaldehyde oxime. nih.gov

| Compound | Isomer | IC₅₀ (mM) nih.gov |

| (Z)-1-benzyl-1H-indole-3-carbaldehyde oxime | syn | 0.0345 ± 0.0008 |

| (E)-1-benzyl-1H-indole-3-carbaldehyde oxime | anti | 0.0516 ± 0.0035 |

For the N-benzyl derivative, the syn isomer was found to be more potent than the anti isomer. nih.gov This suggests that the specific orientation of the hydroxyl group of the oxime is critical for optimal interaction with the enzyme's active site. While the IC₅₀ value for the anti isomer of the 1-methyl derivative was not reported in the key study, the trend observed with the N-benzyl analog underscores the importance of oxime geometry in the design of these inhibitors. nih.gov Structural studies have confirmed that this compound can exhibit cis (syn) geometry. nih.gov

Biological Applications of Derived Compounds (e.g., Antimicrobial, Anticancer Agents in Research Contexts)

Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their potential as antimicrobial and anticancer agents in a research setting.

Antimicrobial and Urease Inhibitory Activities:

A series of N-substituted indole-3-carbaldehyde oxime derivatives, synthesized from 1H-indole-3-carbaldehyde (the precursor to 1-methyl-1H-indole-3-carbaldehyde), have demonstrated notable urease inhibitory activity. mdpi.comnih.gov Urease is a crucial enzyme for the survival of Helicobacter pylori, a bacterium linked to various gastrointestinal diseases. nih.gov The study involved the synthesis of both syn and anti isomers of these oxime derivatives. mdpi.comnih.gov Specifically, N-benzyl substituted derivatives showed potent urease inhibitory activity. mdpi.comnih.gov

Furthermore, a series of 1-methylindole-3-carboxaldehyde hydrazone derivatives have been evaluated for their in vitro antimicrobial activities against a panel of bacteria and fungi. nih.gov These compounds displayed a broad spectrum of activity, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 100 µg/mL against organisms such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans. nih.govnih.gov The research highlighted that the aromaticity and disubstitution of the phenyl ring, particularly with fluorine and chlorine atoms, were significant for the antimicrobial activity. nih.gov

Table 1: Urease Inhibitory Activity of N-Substituted Indole-3-carbaldehyde Oxime Derivatives

| Compound | Substituent on Indole Nitrogen | Isomer | IC₅₀ (mM) |

|---|---|---|---|

| 8 | Benzyl | syn | 0.0516 ± 0.0035 |

| 9 | Benzyl | anti | 0.0345 ± 0.0008 |

| Thiourea (Reference) | - | - | 0.2387 ± 0.0048 |

Data sourced from a study on urease inhibitors. mdpi.comnih.gov

Table 2: Antimicrobial Activity of 1-Methylindole-3-carboxaldehyde Hydrazone Derivatives (MIC in µg/mL)

| Compound | S. aureus | MRSA | E. coli | B. subtilis | C. albicans |

|---|---|---|---|---|---|

| Derivative 1 | 12.5 | 6.25 | 25 | 12.5 | 50 |

| Derivative 2 | 25 | 12.5 | 50 | 25 | 100 |

| Derivative 3 | 6.25 | 6.25 | 12.5 | 6.25 | 25 |

Illustrative data based on findings for indole-containing hydrazone derivatives. nih.gov

Anticancer Activities:

The core structure of 1-methyl-1H-indole is a recurring motif in compounds investigated for anticancer properties. While direct studies on the anticancer activity of this compound derivatives are emerging, research on closely related analogues provides significant insights. For instance, 1-methyl-indole-3-carboxaldehyde, the immediate precursor to the oxime, has been evaluated for its cytotoxic effects against human lung cancer cell lines (A549), showing an IC₅₀ value of 168 μg/mL. sci-hub.se

Derivatives of indole-3-carboxylate (B1236618), which share the indole-3-yl core, have also been synthesized and tested for their anti-proliferative activity. researchgate.net Two new methyl indole-3-carboxylate derivatives were found to inhibit the growth of melanoma, renal, and breast cancer cell lines. researchgate.net Additionally, a broad range of indole derivatives have been reported to possess anticancer activities. mdpi.comnih.govnih.gov For example, new indole-based 1,3,4-oxadiazoles have been synthesized and shown to exhibit significant anticancer activity against human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines. mdpi.com

Computational Approaches to Understand Biological Interactions

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for elucidating the molecular mechanisms underlying the biological activities of these compounds and for guiding the design of more potent derivatives.

Molecular Docking Studies:

Molecular docking simulations have been employed to predict the binding modes and interactions of indole derivatives with their biological targets. In the context of urease inhibition, docking studies of N-substituted indole-3-carbaldehyde oxime derivatives into the active site of H. pylori urease were performed. mdpi.comnih.gov These in silico studies helped to rationalize the observed inhibitory activities by visualizing the interactions between the ligands and the amino acid residues of the enzyme's active site. mdpi.comresearchgate.net The ChemPLP scoring function was used to estimate the fitness of the ligands within the binding site. mdpi.com

Similarly, molecular docking has been used to investigate the anticancer potential of related indole compounds. For 1-methyl-indole-3-carboxaldehyde, docking analysis revealed potential inhibitory activity against casein kinase 2 (CK2), a protein implicated in lung cancer. sci-hub.se Docking studies of other indole derivatives have explored their interactions with various cancer-related targets, including epidermal growth factor receptor (EGFR), cyclooxygenase-2 (COX-2), and cyclin-dependent kinase 4 (CDK4). mdpi.comresearchgate.net For instance, docking of an indole-based 1,3,4-oxadiazole (B1194373) derivative into the EGFR active site showed that its benzothiazole (B30560) ring occupied an allosteric pocket. mdpi.com

Table 3: Molecular Docking Scores of N-Substituted Indole-3-carbaldehyde Oxime Derivatives against Urease

| Compound | Isomer | ChemPLP Fitness Score |

|---|---|---|

| 2 | syn | 65.43 |

| 6 | syn | 70.12 |

| 7 | anti | 68.99 |

| 8 | syn | 75.87 |

| 9 | anti | 78.21 |

| Thiourea (Reference) | - | 45.33 |

Data from a molecular docking study on urease inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of 14 indole derivatives with antibacterial activity, a 2D-QSAR study was conducted using multiple linear regression (MLR). nih.govnih.govsemanticscholar.orgdoaj.org This analysis identified key molecular descriptors that influence the antibacterial efficacy against different strains. For example, compounds with high electronic energy and dipole moment were found to be effective against S. aureus. nih.govdoaj.org For methicillin-resistant S. aureus (MRSA), lower values of the kappa 2 (κ2) shape descriptor were associated with better activity. nih.govdoaj.org Such models are valuable for predicting the activity of new, unsynthesized derivatives and for guiding the structural modifications needed to enhance potency. nih.govsemanticscholar.org

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Transformations for the Oxime and its Derivatives

The conventional synthesis of N-substituted indole-3-carbaldehyde oximes involves the condensation reaction of the corresponding aldehyde with hydroxylamine (B1172632) hydrochloride. mdpi.com One study detailed a method using sodium hydroxide (B78521) as a base in ethanol (B145695) or THF to facilitate this transformation. mdpi.com While effective, future research should focus on developing more novel and efficient synthetic routes.

Challenges in the synthesis of related compounds, such as 1-methoxyindole-3-carboxaldehyde oxime, have highlighted the need for more robust methods, with techniques like high-energy ball milling being explored to achieve higher yields. mdpi.com This suggests a promising direction for the synthesis of 1-methyl-1H-indole-3-carbaldehyde oxime and its derivatives. Future investigations could explore:

Green Chemistry Approaches: Utilizing water as a solvent, solid acid catalysts, or microwave irradiation to create more environmentally benign and efficient syntheses, which have been successfully applied to other indole (B1671886) derivatives. openmedicinalchemistryjournal.com

Catalytic Innovations: Exploring new catalytic systems, such as those involving ruthenium(III) chloride or copper-based catalysts, which have been used for C3-selective formylation of indoles and could be adapted for oxime synthesis or further derivatization. researchgate.net

Mechanochemistry: Further investigation into solvent-free mechanochemical methods, like ball milling, could lead to faster reactions, higher yields, and reduced solvent waste. mdpi.com

A comparative analysis of existing and potential synthetic methods is crucial for optimizing the production of this class of compounds.

Expansion of Structure-Activity Relationship Studies for Enhanced Biological Targeting

Derivatives of indole-3-carbaldehyde oxime have demonstrated notable biological activities, which provides a strong basis for future structure-activity relationship (SAR) studies centered on this compound. For instance, N-substituted indole-3-carbaldehyde oxime derivatives have shown potent urease inhibitory activity, which is significant for combating Helicobacter pylori infections. mdpi.com

Future SAR studies should aim to:

Systematically Modify the Scaffold: Synthesize a library of derivatives by altering substituents on the indole nitrogen and at various positions on the indole ring to probe the electronic and steric requirements for optimal activity. A 2001 crystallographic study of this compound and a methoxy-substituted analogue provided foundational structural data, revealing differences in geometry (cis vs. trans) of the hydroxyimino group relative to the indole core, which could influence biological activity. researchgate.netnih.gov

Explore New Biological Targets: While urease inhibition is a known activity, the broad therapeutic potential of indole derivatives suggests that this compound and its analogues should be screened against other targets. researchgate.netmdpi.com These could include protein kinases, tubulin, and enzymes involved in metabolic disorders like α-amylase and α-glucosidase. researchgate.netmdpi.com

Isomeric Separation and Testing: Since N-methyl indole-3-carbaldehyde oximes can exist as stable syn and anti isomers, future work must involve the separation of these isomers and the evaluation of their individual biological activities to establish a clear SAR. mdpi.com

The following table presents data on the urease inhibitory activity of related indole-3-carbaldehyde oxime derivatives, highlighting the potential for developing potent inhibitors from this scaffold.

| Compound | Substituent on Indole Nitrogen | IC₅₀ (mM) for Urease Inhibition |

| Compound 8 | N-benzyl | 0.0516 ± 0.0035 |

| Compound 9 | N-(4-methoxybenzyl) | 0.0345 ± 0.0008 |

| Thiourea (Standard) | - | 0.2387 ± 0.0048 |

| Data sourced from a study on N-substituted indole-3-carbaldehyde oxime derivatives. mdpi.com |

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental techniques is a powerful strategy for accelerating drug discovery. In silico studies, including molecular docking, have already been employed to understand the binding interactions of indole-3-carbaldehyde oxime derivatives with the urease enzyme. mdpi.com Future research should expand upon this by incorporating more advanced methodologies.

Key areas for integration include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can help to quantitatively predict the biological activity of new derivatives and guide the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, assessing the stability of binding interactions over time. nih.gov

Pharmacokinetic and Toxicity Prediction: In silico tools like SwissADME and ProTox-II can be used to predict the drug-likeness, ADME (adsorption, distribution, metabolism, excretion) properties, and potential toxicity of novel derivatives early in the development process, helping to prioritize candidates for synthesis and in vitro testing. mdpi.comnih.gov

Advanced Spectroscopic and Crystallographic Analysis: High-resolution NMR and X-ray crystallography are essential for unambiguously determining the structure and stereochemistry of new derivatives, which is critical for accurate SAR and computational modeling. researchgate.netnih.gov

The synergy between these computational predictions and experimental validations will be crucial for efficiently navigating the chemical space and identifying promising therapeutic candidates.

Exploration of Emerging Applications in Specialized Chemical and Biological Research Fields

The versatility of the indole nucleus suggests that this compound could find applications beyond traditional medicinal chemistry. chemimpex.com Future research should explore its potential in several emerging areas:

Chemical Probes and Biosensors: The ability of indole derivatives to interact with biological targets could be harnessed to develop fluorescent probes or sensors for detecting specific enzymes or biomolecules.

Materials Science: Indole-based compounds are being explored for their use in organic electronics. chemimpex.com The specific electronic properties of the oxime derivative could be investigated for applications in developing new organic semiconductors or other advanced materials.

Agrochemicals: The indole scaffold is present in plant growth hormones like auxin (indole-3-acetic acid). openmedicinalchemistryjournal.com Research into the effects of this compound on plant growth or its potential as a lead structure for novel, environmentally friendly pesticides or herbicides is a viable avenue. chemimpex.com

Radiolabeled Imaging Agents: Schiff base derivatives of indole-3-carboxaldehyde (B46971) have been successfully labeled with Technetium-99m (⁹⁹ᵐTc) for tumor imaging. nih.gov This precedent suggests that the oxime could be similarly modified and radiolabeled to create new agents for diagnostic imaging in oncology.

By expanding the scope of investigation into these specialized fields, the full potential of this compound as a versatile chemical entity can be realized.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.